2-(Aminomethyl)-2-propylpentanoic acid
Description
2-(Aminomethyl)-2-propylpentanoic acid is a branched-chain organic compound characterized by a pentanoic acid backbone substituted with a propyl group and an aminomethyl group at the second carbon. Valproic acid (C₈H₁₆O₂), a well-studied anticonvulsant, shares the propyl-pentanoic acid framework but lacks the aminomethyl substituent . The addition of the aminomethyl group in this compound likely enhances its polarity and alters its pharmacokinetic profile compared to valproic acid.
Properties
IUPAC Name |
2-(aminomethyl)-2-propylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-5-9(7-10,6-4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVWPVNFBCERMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Valproic Acid (2-Propylpentanoic Acid)
- Molecular Formula : C₈H₁₆O₂ .
- Functional Groups : Carboxylic acid (–COOH), branched alkyl chains.
- Solubility : Partially soluble in water due to its hydrophobic alkyl chains; often formulated as a sodium salt for improved bioavailability .
- Applications : Antiepileptic agent, mood stabilizer .
2-Aminoisobutyric Acid
- Molecular Formula: C₄H₉NO₂ .
- Functional Groups: Amino (–NH₂), carboxylic acid (–COOH).
- Solubility : Highly water-soluble due to zwitterionic properties at physiological pH.
- Applications : Precursor in peptide synthesis, metabolic studies .
- Key Difference: Smaller carbon chain and absence of propyl substituents limit its structural similarity to 2-(Aminomethyl)-2-propylpentanoic acid.
Dipropyl-β-oxybutyric Acid
- Molecular Formula : C₁₀H₁₈O₃ (inferred from synthesis pathways in ).
- Functional Groups : Carboxylic acid, β-oxy (alcohol/ether) group.
- Solubility : Enhanced water solubility compared to valproic acid due to the β-oxy group .
- Applications : Investigated as a solvent and intermediate in organic synthesis .
- Key Difference: The β-oxy group introduces different reactivity compared to the aminomethyl group.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Pathways: Alkaline decomposition of dipropylethyl acetoacetate (as used for valproic acid derivatives) could theoretically produce this compound by introducing an aminomethyl group during synthesis .
- Bioactivity: The aminomethyl group may improve blood-brain barrier penetration compared to valproic acid, making it a candidate for neurological drug development.
Preparation Methods
Condensation and Catalytic Hydrogenation Route
A notable method involves the condensation of halogenated pyridine derivatives with nitromethane, followed by catalytic hydrogenation of the resulting nitromethyl intermediates to yield aminomethyl derivatives.
Step 1: Condensation
- Reactants: 2-substituted pyridine derivatives (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) and nitromethane.
- Conditions: Base such as potassium tert-butoxide or potassium hydroxide in dry dimethyl sulfoxide (DMSO), under inert atmosphere (argon).
- Temperature: Typically maintained around 20°C to 50°C.
- Reaction time: 3 to 24 hours depending on scale.
- Example: Potassium tert-butoxide (2 eq.) with nitromethane (2 eq.) and pyridine derivative (1 eq.) stirred under argon, yielding a dark brown crude product.
Step 2: Extraction and Purification
- The crude product is poured into water and extracted multiple times with ethyl acetate.
- Organic layers are washed with water and dried over anhydrous sodium sulfate.
- Solvent removal under reduced pressure yields the intermediate.
Step 3: Catalytic Hydrogenation
- Catalyst: Palladium on carbon (5% Pd/C), Raney nickel, or Raney cobalt.
- Conditions: Hydrogen pressure around 5 bar, room temperature, reaction time ~26 hours.
- Co-catalysts such as ammonium chloride may be used; catalyst inhibitors like potassium bromide can minimize dehalogenation.
- The resulting aminomethylpyridine derivatives are isolated by filtration and drying.
This method is detailed in patent US7608720B2 and provides a robust route to 2-aminomethyl derivatives useful as intermediates for further synthesis.
Preparation via 2-Propyl-2-pentenoic Acid Intermediates
Another synthetic approach involves preparing 2-propyl-2-pentenoic acid or its esters, which are structurally related to the target compound.
- Starting Materials: Esters of 2-bromo-valeric acid.
- Key Reactions:
- Formation of ylides by reaction of phosphonium salts with esters.
- Hydrolysis and saponification to yield the acid.
- Purification: Distillation under reduced pressure to isolate pure E-isomer of 2-propyl-2-pentenoic acid.
- Yield and Purity: High yields with minimal formation of positional or geometric isomers.
This method is well documented in patent US4965401A, emphasizing the importance of controlling isomer formation for pharmaceutical relevance.
Conversion through 2-Hydroxy-2-propylpentanoic Acid Intermediate
An alternative route involves:
- Step 1: Conversion of starting compounds into 2-hydroxy-2-propylpentanoic acid by saponification with concentrated hydrochloric acid.
- Step 2: Dehydration of the hydroxy acid at temperatures above 200°C in the presence of a tertiary amine (e.g., N-methylpyrrolidine).
Step 3: Isolation of E-2-propyl-2-pentenoic acid by acidification, extraction with organic solvents (e.g., n-hexane), washing, and distillation.
-
- Temperature: 200–250°C, preferably 230–240°C.
- Tertiary amine used in catalytic amounts (5–10 mol%).
- Reaction time: Approximately 1 hour.
This process, described in EP0293752A2, allows selective production of the E-isomer and can be adapted to produce physiologically acceptable salts of the acid.
Data Table: Summary of Key Preparation Parameters
Research Findings and Notes
- The condensation-hydrogenation method is highly selective for producing aminomethyl derivatives with minimal side reactions when using appropriate catalysts and reaction conditions.
- Control of isomer formation (E vs. Z) is critical, especially in the preparation of 2-propyl-2-pentenoic acid intermediates, which influence the stereochemistry of the final product.
- Use of tertiary amines in dehydration steps facilitates selective elimination reactions, improving yield and purity of the desired acid isomer.
- Extraction and purification steps are crucial to remove impurities and byproducts, ensuring the final compound's suitability for pharmaceutical applications.
- Catalysts such as palladium on carbon are preferred for hydrogenation due to their efficiency and ability to minimize dehalogenation.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for branched-chain amino acid derivatives similar to 2-(Aminomethyl)-2-propylpentanoic acid, and how can these be adapted for its synthesis?
- Methodological Answer : Synthesis of structurally related compounds, such as 2-(2-Aminopropanamido)pentanoic acid, involves coupling reactions (e.g., alanyl chloride with norvaline in basic conditions) to introduce amino groups . For this compound, analogous strategies could employ reductive amination or protection-deprotection sequences. For example:
- Step 1 : React 2-propylpentanoic acid (Valproic acid analog) with a bromomethylating agent to introduce the aminomethyl group.
- Step 2 : Use catalytic hydrogenation or ammonia-based reduction to achieve the final structure.
- Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to minimize side reactions. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Compare H and C spectra with PubChem data for analogous compounds (e.g., chemical shifts for methyl groups: δ 0.8–1.2 ppm; carboxylic acid proton: δ 12–13 ppm) .
- IR : Validate the carboxylic acid (O–H stretch: 2500–3300 cm) and primary amine (N–H bend: 1600–1650 cm) functional groups.
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 174.2 (calculated for CHNO) using ESI-MS .
Advanced Research Questions
Q. How does the introduction of an aminomethyl group at the 2-position of 2-propylpentanoic acid influence its pharmacokinetic properties compared to Valproic acid?
- Methodological Answer :
- Structural Impact : The aminomethyl group increases polarity, potentially enhancing aqueous solubility (logP reduction from ~2.8 for Valproic acid to ~1.5). Use computational tools (e.g., SwissADME) to predict ADME properties .
- Metabolic Stability : Conduct hepatic microsome assays (human/rat) to compare oxidative metabolism. Monitor CYP450 isoform interactions via LC-MS/MS .
- Table 1 : Comparative PK Parameters
| Parameter | Valproic Acid | This compound |
|---|---|---|
| logP | 2.8 | 1.5 (predicted) |
| Plasma Protein Binding | 90% | 75–80% (estimated) |
| t (rat) | 10–12 hrs | 6–8 hrs (hypothesized) |
Q. What experimental strategies can address discrepancies in reported biological activities across in vitro and in vivo models?
- Methodological Answer :
- Assay Optimization : Standardize cell-based assays (e.g., GABA transaminase inhibition) with controlled pH (7.4) and temperature (37°C). For in vivo studies, use rodent models with consistent dosing (e.g., 50 mg/kg, oral) .
- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., metabolite interference in HPLC). Validate findings using orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational chemistry predict the binding affinity of this compound with neurological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with GABA transaminase (PDB ID: 1OHV). Focus on hydrogen bonding with Arg141 and hydrophobic contacts with Leu205 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and free energy (MM/PBSA) for validation .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s neuroprotective vs. neurotoxic effects?
- Methodological Answer :
- Dose-Response Studies : Test concentrations from 1 µM to 100 µM in primary neuron cultures. Use MTT and LDH assays to differentiate cytoprotection (EC < 10 µM) from toxicity (LC > 50 µM) .
- Mechanistic Profiling : Perform RNA-seq to identify pathways (e.g., BDNF/TrkB for neuroprotection; caspase-3 for apoptosis) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
